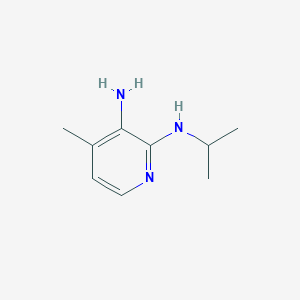

N2-isopropyl-4-methylpyridine-2,3-diamine

Description

Foundational Context within Pyridine-Diamine Chemistry

Pyridine-diamine compounds are a class of organic molecules that contain a pyridine (B92270) ring and at least two amino groups. The nitrogen atom in the pyridine ring is basic, while the amino groups can also act as bases and as nucleophiles. acs.org This combination of functional groups allows pyridine-diamines to act as versatile ligands in coordination chemistry, forming stable complexes with a variety of metal ions. google.comdigitellinc.com The specific positioning of the amino groups on the pyridine ring, as well as the nature of any substituents, significantly influences the electronic and steric properties of the ligand, and consequently, the properties of the resulting metal complexes. google.com

Significance of N2-isopropyl-4-methylpyridine-2,3-diamine in Contemporary Organic Synthesis and Coordination Chemistry Research

The primary significance of this compound in contemporary organic synthesis lies in its role as a key intermediate in the preparation of targeted therapeutics. Notably, it is utilized in the synthesis of KRAS G12C inhibitors, which are a class of drugs developed for the treatment of cancers driven by this specific genetic mutation, including certain types of pancreatic, colorectal, and lung cancers. google.comchemicalbook.comchemicalbook.com A recent patent highlights an improved and scalable process for the preparation of this intermediate, underscoring its importance in the pharmaceutical industry. google.com

In the realm of coordination chemistry, while specific research on the coordination complexes of this compound is not extensively published, the broader class of aminopyridine ligands has been widely studied. These ligands are known to form stable complexes with various transition metals, and the resulting complexes often exhibit interesting catalytic activities. For instance, palladium(II) complexes with substituted pyridine ligands have been shown to be effective precatalysts for Suzuki–Miyaura and Heck cross-coupling reactions. google.com The electronic and steric properties of the substituents on the pyridine ring can be tuned to modulate the catalytic efficiency. google.com

Historical Development and Evolution of Pyridine-Diamine Ligand Design and Synthesis Methodologies

The synthesis of pyridine derivatives has a long history, with foundational methods like the Hantzsch pyridine synthesis being developed in the late 19th century. nih.gov This reaction and its variations have been instrumental in accessing a wide array of substituted pyridines. Over the years, numerous other methods have been developed to construct the pyridine ring, often involving condensation reactions of carbonyl compounds with ammonia (B1221849) or its derivatives. nih.gov

The synthesis of diaminopyridines has also been a subject of extensive research. Early methods often involved the reduction of nitropyridines. For instance, 2,3-diaminopyridine (B105623) has been prepared by the reduction of 2-amino-3-nitropyridine. acs.org More contemporary approaches for the synthesis of substituted pyridines include C-H activation and cycloaddition reactions, which offer greater control over the regioselectivity of substitution. nih.gov

The development of N-substituted pyridine-diamine ligands is a more recent advancement, driven by the need for ligands with fine-tuned steric and electronic properties for specific applications in catalysis and materials science. The introduction of alkyl or aryl groups on the amino nitrogens allows for precise control over the coordination environment around a metal center. While specific historical milestones for this compound are not detailed in the public domain, its emergence is a logical progression in the field of ligand design, building upon the foundational knowledge of pyridine chemistry.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-N-propan-2-ylpyridine-2,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-6(2)12-9-8(10)7(3)4-5-11-9/h4-6H,10H2,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNIASXMGYVDMPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)NC(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216005-88-7 | |

| Record name | 4-methyl-2-N-(propan-2-yl)pyridine-2,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for the Preparation of N2 Isopropyl 4 Methylpyridine 2,3 Diamine

Strategic Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of the target molecule, N2-isopropyl-4-methylpyridine-2,3-diamine, suggests several key disconnections. The most logical primary disconnection is the C-N bond between the pyridine (B92270) ring and the isopropylamino group. This leads to two key precursors: 4-methylpyridine-2,3-diamine and an isopropyl synthon.

Further disconnection of 4-methylpyridine-2,3-diamine points towards a common strategy in pyridine chemistry: the reduction of a nitro group. This suggests that 2-amino-4-methyl-3-nitropyridine is a viable precursor. This intermediate can, in turn, be derived from the nitration of 2-amino-4-methylpyridine or through the amination of a 2-halo-4-methyl-3-nitropyridine derivative. This multi-step approach allows for the systematic construction of the target molecule from simpler, more readily available starting materials.

Precursor Identification, Availability, and Synthetic Routes to Key Intermediates

The successful synthesis of this compound relies on the efficient preparation of its key intermediates.

Synthesis of 2-Amino-4-methylpyridine: This starting material is commercially available but can also be synthesized through various methods. sigmaaldrich.com One common approach involves the Chichibabin reaction, where 4-picoline is aminated using sodium amide. Another route starts from 2-chloro-4-methylpyridine, which can undergo nucleophilic substitution with ammonia (B1221849) or a protected amine equivalent. A multi-step synthesis starting from 2-(4-methylfuran) ethyl formate has also been reported, proceeding through intermediates like 2-amino-3-hydroxy-4-methylpyridine and 2-amino-3-chloro-4-methylpyridine. google.comgoogle.com

Synthesis of 2-Amino-4-methyl-3-nitropyridine: The introduction of a nitro group at the 3-position of 2-amino-4-methylpyridine is a crucial step. This is typically achieved through electrophilic nitration using a mixture of nitric acid and sulfuric acid. guidechem.com The conditions for this reaction must be carefully controlled to favor nitration at the 3-position over the 5-position, as the amino group is an activating group that can direct the incoming electrophile to multiple positions. sapub.org The separation of the desired 3-nitro isomer from the 5-nitro byproduct can be challenging. orgsyn.org

An alternative route to a similar core structure involves the nitration of 2-hydroxy-4-picoline, followed by chlorination to give 2-chloro-4-methyl-3-nitropyridine, which can then be aminated. google.com

Synthesis of 4-methylpyridine-2,3-diamine: The final key intermediate, 4-methylpyridine-2,3-diamine, can be prepared by the reduction of the nitro group in 2-amino-4-methyl-3-nitropyridine. Various reducing agents can be employed for this transformation. Common methods for the reduction of aminonitropyridines include catalytic hydrogenation using palladium on carbon (Pd/C) or the use of metal reductants such as iron, tin, or stannous chloride in an acidic medium. orgsyn.orgchemicalbook.com

Direct Amination Approaches for Pyridine Ring Functionalization

The introduction of the N2-isopropylamino group can be envisioned through several direct amination strategies, starting from a suitably functionalized pyridine precursor.

Nucleophilic aromatic substitution (SNAr) is a plausible method for forming the C-N bond. This would typically involve the reaction of a 2-halopyridine derivative, such as 2-chloro-4-methyl-3-aminopyridine, with isopropylamine. For the SNAr reaction to proceed efficiently, the pyridine ring usually needs to be activated by electron-withdrawing groups. In this case, the existing amino group is electron-donating, which may hinder the reaction. However, the inherent electron-deficient nature of the pyridine ring can still allow for substitution, often requiring elevated temperatures and pressures.

| Precursor | Reagent | Conditions | Product |

| 2-Chloro-4-methyl-3-aminopyridine | Isopropylamine | High temperature, pressure | This compound |

This is an interactive data table based on plausible reaction conditions.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.org This method is often preferred over traditional SNAr reactions due to its milder reaction conditions and broader substrate scope. In a potential synthetic route, 2-bromo-4-methyl-3-aminopyridine could be coupled with isopropylamine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is critical for the efficiency and selectivity of the reaction.

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temperature |

| 2-Bromo-4-methyl-3-aminopyridine | Isopropylamine | Pd(OAc)₂ or Pd₂(dba)₃ | BINAP or XPhos | NaOtBu or Cs₂CO₃ | Toluene or Dioxane | 80-110 °C |

This interactive data table outlines typical conditions for a Buchwald-Hartwig amination.

A challenge in this approach is the potential for competing amination at the second amino group of the diamine precursor if the reaction is not selective.

Reductive Amination and Amidation Approaches Utilizing Pyridine Precursors

Reductive amination is a highly effective and widely used method for the synthesis of secondary amines. wikipedia.org This approach would involve the reaction of 4-methylpyridine-2,3-diamine with acetone in the presence of a reducing agent. The reaction proceeds through the formation of an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine. The selectivity of this reaction for mono-alkylation at the N2 position would be influenced by the steric and electronic differences between the two amino groups of the diamine.

A variety of reducing agents can be used, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their mildness and selectivity. commonorganicchemistry.com

| Diamine Precursor | Carbonyl Compound | Reducing Agent | Solvent |

| 4-methylpyridine-2,3-diamine | Acetone | NaBH(OAc)₃ or NaBH₃CN | Methanol or Dichloromethane |

This interactive data table presents typical reagents for a reductive amination reaction.

Challenges with reductive amination on some 2-aminopyridine derivatives have been noted, sometimes requiring a large excess of the carbonyl compound to achieve good conversion. reddit.com

Multi-Step Convergent and Linear Synthetic Sequences

The synthesis of this compound can be approached through both linear and convergent strategies.

A plausible linear synthetic sequence would be as follows:

Synthesis of 2-amino-4-methylpyridine: Starting from commercially available precursors.

Nitration: Introduction of a nitro group at the 3-position to yield 2-amino-4-methyl-3-nitropyridine.

Reduction: Conversion of the nitro group to an amino group to form 4-methylpyridine-2,3-diamine.

N-Isopropylation: Selective introduction of the isopropyl group at the N2 position via reductive amination with acetone.

Optimization of Reaction Conditions and Yields for Scalable Synthesis

The successful and efficient synthesis of this compound on a larger scale necessitates the careful optimization of the reaction conditions for each step of the proposed synthetic route. The primary goals of this optimization are to maximize the reaction yield, minimize the formation of byproducts, reduce reaction times, and ensure the process is safe and reproducible.

For the nucleophilic aromatic substitution of 2-chloro-4-methyl-3-nitropyridine with isopropylamine, key parameters to optimize include:

Temperature: The reaction temperature can significantly influence the rate of reaction. Higher temperatures generally lead to faster reactions but may also promote the formation of side products. A systematic study to identify the optimal temperature that balances reaction rate and selectivity is crucial.

Solvent: The choice of solvent can affect the solubility of the reactants and the stability of the intermediates, thereby influencing the reaction outcome. A range of polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile could be screened.

Base: The use of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, can be optimized to efficiently scavenge the HCl produced during the reaction without competing with the isopropylamine nucleophile.

Stoichiometry of Reactants: The molar ratio of isopropylamine to the pyridine substrate can be adjusted to drive the reaction to completion. An excess of the amine is often used, but the optimal excess needs to be determined to balance yield and cost-effectiveness.

For the reduction of the nitro group in N-isopropyl-4-methyl-3-nitropyridin-2-amine, optimization would focus on:

Choice of Reducing Agent and Catalyst: While various methods exist for nitro group reduction, catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel is a common choice. researchgate.net The choice of catalyst and its loading can be optimized for efficiency and selectivity. Alternative reducing agents like tin(II) chloride or iron in acidic media could also be considered, though they may present more significant waste disposal challenges. researchgate.net

Hydrogen Pressure: In catalytic hydrogenation, the pressure of hydrogen gas is a critical parameter that can affect the reaction rate. Optimizing the pressure can lead to shorter reaction times and improved efficiency.

Temperature and Solvent: The reaction temperature and the choice of solvent (e.g., ethanol, methanol, or ethyl acetate) for the hydrogenation process need to be optimized to ensure complete reduction without affecting other functional groups in the molecule.

The following interactive data table provides a hypothetical overview of the optimization of reaction conditions for the key synthetic steps.

Interactive Data Table: Optimization of Reaction Conditions

| Step | Parameter | Condition A | Condition B | Condition C | Optimal Condition |

|---|---|---|---|---|---|

| Nucleophilic Substitution | Temperature (°C) | 80 | 100 | 120 | 100 |

| Solvent | Acetonitrile | DMF | DMSO | DMF | |

| Isopropylamine (equiv.) | 1.5 | 2.0 | 2.5 | 2.0 | |

| Yield (%) | 75 | 92 | 88 | 92 | |

| Nitro Reduction (Catalytic Hydrogenation) | Catalyst | 5% Pd/C | 10% Pd/C | Raney Ni | 10% Pd/C |

| H₂ Pressure (psi) | 50 | 75 | 100 | 75 | |

| Solvent | Methanol | Ethanol | Ethyl Acetate (B1210297) | Ethanol | |

| Yield (%) | 85 | 95 | 90 | 95 |

Principles of Sustainable Chemistry in this compound Synthesis

The principles of sustainable or "green" chemistry are integral to modern synthetic chemistry, aiming to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The application of these principles to the synthesis of this compound can lead to a more environmentally friendly and economically viable process.

Key considerations for a sustainable synthesis of this compound include:

Atom Economy: The proposed synthetic route, involving a substitution and a reduction reaction, can be designed to have a good atom economy. This principle, developed by Barry Trost, encourages the maximization of the incorporation of all materials used in the process into the final product.

Use of Less Hazardous Chemical Syntheses: Traditional nitration and chlorination methods often involve harsh and hazardous reagents. Green chemistry encourages the exploration of alternative, safer reagents and reaction conditions. For the reduction of the nitro group, catalytic transfer hydrogenation, which uses a hydrogen donor like formic acid or ammonium formate in the presence of a catalyst, can be a safer alternative to using high-pressure hydrogen gas.

Safer Solvents and Auxiliaries: The choice of solvents plays a crucial role in the environmental impact of a synthesis. Whenever possible, hazardous solvents should be replaced with greener alternatives such as water, ethanol, or supercritical CO₂. ijarsct.co.in In some cases, solvent-free reactions can be developed, further reducing waste and environmental impact. ijarsct.co.in

Design for Energy Efficiency: To minimize the energy consumption of the synthesis, reactions should be designed to be run at ambient temperature and pressure whenever possible. The use of microwave-assisted synthesis can be explored to significantly reduce reaction times and energy input compared to conventional heating methods. nih.gov

Use of Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as catalysts are used in small amounts and can often be recycled and reused. For the nitro reduction step, employing a recyclable heterogeneous catalyst like Pd/C aligns well with green chemistry principles. ijarsct.co.in The development of novel, highly active, and reusable catalysts is an active area of research in sustainable chemistry. acs.org

Waste Prevention: A primary goal of green chemistry is to prevent waste generation rather than treating it after it has been created. This can be achieved through the optimization of reaction conditions to maximize yield and minimize byproduct formation, as well as by choosing synthetic routes that are inherently less waste-producing.

By integrating these principles into the development of the synthetic methodology for this compound, a more sustainable and efficient manufacturing process can be achieved.

Chemical Transformations and Derivatization of N2 Isopropyl 4 Methylpyridine 2,3 Diamine

Functionalization Reactions at the Diamine Nitrogens

The two nitrogen atoms of the diamine moiety exhibit different reactivity profiles. The N3-amino group is a primary amine, making it more sterically accessible and typically more nucleophilic than the N2-isopropylamino group, which is a secondary amine. This difference in reactivity can often be exploited to achieve regioselective functionalization.

Alkylation and Acylation Reactions

Alkylation and acylation reactions primarily target the more nucleophilic amino groups. In the case of N2-isopropyl-4-methylpyridine-2,3-diamine, the N3-amino group is expected to be the primary site of reaction under kinetically controlled conditions due to its greater accessibility.

Alkylation: The reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a base is expected to yield N3-mono-alkylated products. Exhaustive alkylation could lead to further substitution on the N2-nitrogen and potentially quaternization of the pyridine (B92270) ring nitrogen. Reductive amination, a milder method involving the reaction with an aldehyde in the presence of a reducing agent like sodium borohydride, can also be employed for controlled mono-alkylation at the N3 position acs.orgresearchgate.net.

Acylation: Acylation with acyl chlorides or anhydrides under basic conditions readily forms amides. The reaction is anticipated to occur selectively at the N3-position to yield N-(2-(isopropylamino)-4-methylpyridin-3-yl)acetamide when using acetyl chloride. The formation of di-acylated products would require more forcing conditions due to the reduced nucleophilicity of the N2-nitrogen and the newly formed N3-amide. The use of different acylating agents allows for the introduction of a wide variety of functional groups acs.org.

| Reaction Type | Reagent | Predicted Major Product |

|---|---|---|

| Alkylation | Benzyl bromide | N3-benzyl-N2-isopropyl-4-methylpyridine-2,3-diamine |

| Reductive Amination | Benzaldehyde / NaBH4 | N3-benzyl-N2-isopropyl-4-methylpyridine-2,3-diamine |

| Acylation | Acetyl chloride | N-(2-(isopropylamino)-4-methylpyridin-3-yl)acetamide |

| Acylation | Benzoyl chloride | N-(2-(isopropylamino)-4-methylpyridin-3-yl)benzamide |

Amide and Urea Formation

Beyond simple acylation, amide bonds can be formed using carboxylic acids activated by coupling agents. More significantly, the primary amino group at N3 readily reacts with isocyanates to form urea derivatives. This reaction is typically high-yielding and proceeds under mild conditions. For instance, reaction with phenyl isocyanate would produce 1-(2-(isopropylamino)-4-methylpyridin-3-yl)-3-phenylurea. The formation of such urea derivatives is a common strategy in medicinal chemistry to introduce hydrogen-bonding motifs and modulate physicochemical properties nih.gov. The synthesis of oligomeric and macrocyclic ureas from diaminopyridines has also been reported, suggesting that under specific conditions, bifunctional reagents could lead to more complex structures acs.org.

Formation of Schiff Base Derivatives

Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde or a ketone nih.govresearchgate.net. The N3-amino group of this compound can participate in this reaction to form an azomethine linkage (-N=CH-). The N2-isopropylamino group, being a secondary amine, does not form a stable imine. The reaction with a carbonyl compound, such as benzaldehyde, would yield (E)-N-benzylidene-2-(isopropylamino)-4-methylpyridin-3-amine. These Schiff base derivatives are often crystalline solids and can serve as versatile ligands in coordination chemistry or as intermediates for further synthetic transformations nih.gov.

Electrophilic and Nucleophilic Reactions of the Pyridine Nucleus

The pyridine ring is inherently electron-deficient compared to benzene, making it generally resistant to electrophilic aromatic substitution (SEAr) quimicaorganica.org. However, the presence of two powerful electron-donating amino groups and an alkyl group (methyl) strongly activates the ring of this compound towards electrophiles.

The amino groups are ortho-, para-directing activators. In this specific substitution pattern, the C5 position is para to the C2-amino group and ortho to the C3-amino group. Therefore, the C5 position is the most electronically enriched and sterically accessible site for electrophilic attack. Reactions such as halogenation (e.g., with Br₂ or NCS) or nitration (under carefully controlled, non-strongly acidic conditions to avoid protonation of the ring) would be expected to yield the 5-substituted derivative. Friedel-Crafts alkylations and acylations are generally not feasible on pyridines as the Lewis acid catalyst complexes with the ring nitrogen quimicaorganica.orgwikipedia.org.

Nucleophilic aromatic substitution (SNAr) on the pyridine ring typically requires a good leaving group (like a halide) and/or strong electron-withdrawing groups to activate the ring. The electron-rich nature of this compound makes it a poor candidate for SNAr unless it is first modified to include such features.

Formation of Condensed Heterocyclic Systems Involving this compound as a Precursor

One of the most significant applications of 2,3-diaminopyridines is their use as building blocks for the synthesis of fused heterocyclic systems, particularly imidazo[4,5-b]pyridines (1-deazapurines) irb.hrgoogle.com. The vicinal diamine arrangement is perfectly suited for cyclocondensation reactions with reagents that can provide a one-carbon bridge.

The reaction of this compound with various one-carbon synthons will lead to the formation of 1-isopropyl-7-methyl-1H-imidazo[4,5-b]pyridine derivatives substituted at the 2-position. The N-isopropyl group on the starting material directs the cyclization to exclusively form the N1-substituted isomer of the resulting imidazopyridine ring system acs.org.

Key reactions include:

Reaction with Aldehydes: Condensation with an aldehyde (R-CHO) in the presence of an oxidizing agent (like Na₂S₂O₅) or under oxidative conditions yields 2-substituted imidazo[4,5-b]pyridines nih.govmdpi.com.

Reaction with Carboxylic Acids: Direct condensation with a carboxylic acid (R-COOH) or its derivatives (esters, acid chlorides) at high temperatures or with a coupling agent (like polyphosphoric acid) is a common method known as the Phillips cyclization mdpi.com.

Reaction with Orthoesters: Reaction with orthoesters, such as triethyl orthoformate, provides an efficient route to 2-unsubstituted imidazo[4,5-b]pyridines mdpi.com.

| Reagent (R-X) | Reaction Conditions | Resulting 2-Substituent (R) | Reference for Analogy |

|---|---|---|---|

| Formic Acid (HCOOH) | Reflux | -H | mdpi.com |

| Benzaldehyde (C₆H₅CHO) | Na₂S₂O₅, DMSO | -Phenyl (C₆H₅) | nih.govmdpi.com |

| Acetic Acid (CH₃COOH) | Heat, PPA | -Methyl (CH₃) | mdpi.com |

| Cyanogen bromide (BrCN) | Base | -Amino (NH₂) |

Stereoselective Synthesis of Chiral this compound Derivatives

The parent compound, this compound, is achiral. Chirality can be introduced through derivatization. There are two primary hypothetical approaches to generate chiral derivatives in a stereoselective manner.

First, the diamine can be used as a substrate in a reaction with a chiral reagent. For example, acylation of the N3-amino group with a chiral carboxylic acid (e.g., Mosher's acid) would produce a mixture of diastereomeric amides. These diastereomers, having different physical properties, could potentially be separated by chromatography or crystallization. Subsequent cleavage of the chiral auxiliary would yield the enantiomerically enriched N3-functionalized derivative. This use of chiral derivatizing agents is a common technique for the resolution of amines and determination of enantiomeric purity nih.govresearchgate.netscielo.org.mx.

Second, a stereocenter could be created through a stereoselective reaction. For instance, if a prochiral group were introduced onto the molecule, a subsequent asymmetric transformation could generate a new stereocenter. A more direct, albeit challenging, approach would be an asymmetric alkylation or acylation reaction on one of the nitrogens using a chiral catalyst. For example, a stereospecific nucleophilic substitution on a chiral electrophile by the N3-amino group would proceed with a defined stereochemical outcome, such as inversion of configuration researchgate.net. The development of such a process would require significant methodological research, as there are no specific reports on this transformation for this particular substrate.

Table of Mentioned Chemical Compounds

| Compound Name | Chemical Formula | Role |

|---|---|---|

| This compound | C₉H₁₅N₃ | Subject of article |

| Methyl iodide | CH₃I | Alkylation reagent |

| Benzyl bromide | C₇H₇Br | Alkylation reagent |

| Sodium borohydride | NaBH₄ | Reducing agent |

| Acetyl chloride | C₂H₃ClO | Acylation reagent |

| N-(2-(isopropylamino)-4-methylpyridin-3-yl)acetamide | C₁₁H₁₇N₃O | Acylation product |

| Phenyl isocyanate | C₇H₅NO | Urea formation reagent |

| 1-(2-(isopropylamino)-4-methylpyridin-3-yl)-3-phenylurea | C₁₆H₂₀N₄O | Urea product |

| Benzaldehyde | C₇H₆O | Schiff base / Imidazopyridine reagent |

| (E)-N-benzylidene-2-(isopropylamino)-4-methylpyridin-3-amine | C₁₆H₁₉N₃ | Schiff base product |

| Imidazo[4,5-b]pyridine | C₆H₅N₃ | Condensed heterocyclic system |

| 1-isopropyl-7-methyl-1H-imidazo[4,5-b]pyridine | C₁₀H₁₃N₃ | Cyclization product |

| Polyphosphoric acid | (HPO₃)n | Condensation catalyst |

| Triethyl orthoformate | C₇H₁₆O₃ | Cyclization reagent |

Advanced Spectroscopic Characterization and Structural Elucidation of N2 Isopropyl 4 Methylpyridine 2,3 Diamine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Studies

High-resolution NMR spectroscopy is the most powerful tool for elucidating the molecular structure of N2-isopropyl-4-methylpyridine-2,3-diamine in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments provides unambiguous assignment of all proton and carbon signals, offers insights into the compound's stereochemistry, and allows for the study of dynamic processes.

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle of this compound. Each technique provides a specific type of correlation, which, when combined, confirms the covalent framework and spatial arrangement of the atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. For the target molecule, COSY would reveal correlations between the methine proton and the methyl protons of the isopropyl group. It would also show a correlation between the two aromatic protons on the pyridine (B92270) ring (H-5 and H-6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It is essential for assigning the carbon signals based on the already-assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-4 bonds). It is instrumental in connecting the different fragments of the molecule. Key HMBC correlations would include:

The protons of the 4-methyl group to carbons C-3, C-4, and C-5 of the pyridine ring.

The methine proton of the isopropyl group to the C-2 carbon of the pyridine ring and the isopropyl methyl carbons.

The N-H protons to adjacent carbons (C-2, C-3, and the isopropyl methine carbon), confirming the position of the amino groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It is key for determining conformation and stereochemistry. A critical NOESY correlation would be observed between the methine proton of the N2-isopropyl group and the H-3 proton (or the N3-amine proton), providing information about the preferred rotational conformation around the C2-N bond.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound in CDCl₃

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Pyridine C-2 | - | ~157.0 | H-6, Isopropyl-CH |

| Pyridine C-3 | - | ~125.0 | H-5, 4-CH₃ |

| Pyridine C-4 | - | ~148.0 | H-5, 4-CH₃ |

| Pyridine C-5 | ~6.60 (d) | ~115.0 | H-6, 4-CH₃ |

| Pyridine C-6 | ~7.80 (d) | ~145.0 | H-5 |

| 4-Methyl (CH₃) | ~2.30 (s) | ~18.0 | C-3, C-4, C-5 |

| N2-H | ~4.80 (br s) | - | C-2, C-3, Isopropyl-CH |

| N3-H₂ | ~3.50 (br s) | - | C-2, C-3, C-4 |

| Isopropyl-CH | ~3.90 (sept) | ~48.0 | C-2, Isopropyl-CH₃ |

| Isopropyl-CH₃ | ~1.25 (d) | ~22.5 | Isopropyl-CH, C-2 |

Note: Chemical shifts are estimated based on known values for substituted pyridines and amines. Actual values may vary. s=singlet, d=doublet, sept=septet, br=broad.

The this compound molecule is not static. Rotation around single bonds, particularly the C2-N(isopropyl) bond, can be a dynamic process on the NMR timescale. Variable Temperature (VT) NMR is used to study such phenomena. researchgate.net

At high temperatures, if the rotation around the C2-N bond is fast, the two methyl groups of the isopropyl substituent would be chemically equivalent and appear as a single doublet in the ¹H NMR spectrum. As the temperature is lowered, this rotation slows down. If the rotational barrier is high enough, the two methyl groups can become non-equivalent due to the chiral environment created by the rest of the molecule, leading to the decoalescence of the single doublet into two distinct doublets. By analyzing the spectra at different temperatures, specifically the coalescence temperature, the rate of rotation and the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated. This provides quantitative data on the conformational flexibility of the molecule. researchgate.net

While solution-state NMR provides information about the molecule's average structure and dynamics in a solvent, solid-state NMR (ssNMR) characterizes the compound in its solid, crystalline, or amorphous form. This technique is particularly useful for:

Identifying Polymorphs: Different crystalline forms (polymorphs) of the same compound will give distinct ssNMR spectra due to differences in their crystal packing and intermolecular interactions.

Characterizing Amorphous Material: ssNMR can provide structural information even when the material is not crystalline and therefore not amenable to X-ray diffraction analysis.

Probing Intermolecular Interactions: Techniques like ¹H-¹H spin diffusion can reveal proximities between molecules in the solid state, providing insights into the packing architecture. rsc.org For the target molecule, ssNMR could help understand the hydrogen-bonding network involving the two amine groups in the solid state.

Single-Crystal X-ray Diffraction for Definitive Molecular Geometry and Solid-State Architecture

Single-crystal X-ray diffraction (SC-XRD) provides the most definitive and precise picture of a molecule's structure, including bond lengths, bond angles, and torsional angles in the crystalline solid state. nih.govuchicago.edu For this compound, obtaining a suitable single crystal would allow for the unambiguous determination of its solid-state architecture.

The analysis would yield precise measurements of:

The planarity of the pyridine ring.

The bond lengths and angles of the entire molecule, confirming the substitution pattern.

The conformation of the isopropyl group relative to the pyridine ring.

The intermolecular interactions that define the crystal lattice, most notably the hydrogen-bonding network. It would be expected that the N-H groups of the diamine moiety would act as hydrogen bond donors, potentially linking to the nitrogen atom of the pyridine ring or other acceptor atoms in adjacent molecules. nih.gov

Table 2: Expected Crystallographic and Hydrogen Bond Data from a Hypothetical SC-XRD Experiment

| Parameter | Expected Value/Description |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pbca |

| C(aromatic)-C(aromatic) Bond Length | 1.38 - 1.40 Å |

| C(aromatic)-N(ring) Bond Length | 1.33 - 1.35 Å |

| C2-N(isopropyl) Bond Length | ~1.38 Å |

| C3-N(amine) Bond Length | ~1.40 Å |

| Hydrogen Bonds | N-H···N (intermolecular) or N-H···N (intramolecular) |

| Ring Planarity | Pyridine ring expected to be largely planar, with minor deviations. nih.gov |

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Profiling

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. nih.gov For this compound (C₉H₁₄N₂), the expected exact mass can be calculated and compared to the experimental value to confirm its composition.

Furthermore, by inducing fragmentation (e.g., through electron ionization or collision-induced dissociation), a characteristic fragmentation pattern is produced that serves as a molecular fingerprint. Analysis of these fragments helps to confirm the structure. Plausible fragmentation pathways for this molecule include:

Loss of a methyl radical (•CH₃): A common fragmentation for isopropyl groups, leading to a stable secondary carbocation, resulting in a [M-15]⁺ peak.

Loss of a propylene (B89431) molecule (C₃H₆): A McLafferty-type rearrangement or cleavage could lead to the loss of propylene from the isopropyl group, resulting in a [M-42]⁺ peak.

Cleavage of the C-N bond: This could lead to the formation of an isopropyl cation or a pyridinamine radical cation. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bonding Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these techniques excellent for identifying the types of bonds present. scirp.org

For this compound, key expected vibrational bands would include:

N-H Stretching: The two amine groups (primary -NH₂ and secondary -NH) would show characteristic stretches in the 3300-3500 cm⁻¹ region. The primary amine typically shows two bands (symmetric and asymmetric stretch), while the secondary amine shows one.

C-H Stretching: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and isopropyl groups) would appear just below 3000 cm⁻¹.

C=C and C=N Stretching: The pyridine ring vibrations would produce a series of characteristic sharp bands in the 1400-1600 cm⁻¹ region.

N-H Bending: The bending vibrations (scissoring) for the primary amine would be found around 1600-1650 cm⁻¹.

Comparing the IR and Raman spectra can provide additional information, as some vibrational modes that are strong in Raman may be weak in IR, and vice versa, due to different selection rules.

Electronic Absorption and Emission Spectroscopy for Electronic Structure and Photophysical Properties

The electronic absorption and emission properties of this compound and its derivatives are critical for understanding their electronic structure and potential applications in areas such as molecular sensing and optoelectronics. The photophysical behavior of these compounds is governed by the nature of their electronic transitions, which are sensitive to substitution patterns and the surrounding solvent environment.

Detailed research into analogous aminopyridine derivatives reveals key insights into their electronic absorption and emission characteristics. Typically, these compounds exhibit absorption bands in the UV-visible region corresponding to π→π* and n→π* transitions. manipal.edu The positions and intensities of these bands are influenced by the electronic nature of the substituents on the pyridine ring and the amino groups.

For instance, studies on substituted 2-amino-3-cyanopyridine (B104079) derivatives have shown that these molecules can display significant fluorescence. sciforum.net The emission properties are often subject to solvatochromism, where a shift in the emission wavelength is observed with a change in solvent polarity. sciforum.net This phenomenon is indicative of a change in the dipole moment of the molecule upon electronic excitation, often associated with intramolecular charge transfer (ICT) character. researchgate.net

In a study of various 2-amino-6-phenylpyridine-3,4-dicarboxylates, it was observed that the nature of the substituent on the amino group and at the 6-position of the pyridine ring significantly impacts the quantum yield of fluorescence. nih.gov While different alkyl and aryl substituents on the amine did not drastically alter the absorption and emission maxima, they did lead to variations in the quantum yield. nih.gov For example, replacing a phenyl group at the 6-position with an n-octyl group resulted in a noticeable blue shift in both absorption and emission wavelengths and a sharp decrease in the quantum yield. nih.gov

Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often employed to complement experimental findings. These calculations help in assigning the observed electronic transitions and understanding the nature of the excited states (e.g., local excited, charge transfer). researchgate.net The relative energies of these excited states are crucial in determining the luminescence behavior of the molecule. researchgate.net If a non-radiative de-excitation pathway becomes dominant, the fluorescence of the compound may be quenched. researchgate.net

The following tables summarize the photophysical data for a selection of related aminopyridine derivatives, illustrating the impact of structural modifications on their electronic absorption and emission properties.

Table 1: Photophysical Data for Selected 2-Aminopyridine Derivatives in Ethanol nih.gov

| Compound | Substituent (R1) | Substituent (Position 6) | λA (nm) | λex (nm) | λem (nm) | Quantum Yield (Φ) |

| 1 | tert-butyl | Phenyl | 270 | 390 | 480 | 0.34 |

| 2 | Benzyl | Phenyl | 270 | 390 | 480 | 0.44 |

| 3 | Cyclohexyl | Phenyl | 270 | 390 | 480 | 0.31 |

| 7 | tert-butyl | p-bromophenyl | 270 | 390 | 485 | 0.22 |

| 8 | tert-butyl | n-octyl | 258 | 345 | 455 | 0.02 |

Table 2: Solvent Effects on the Emission Maxima of 2-Amino-3-cyanopyridine Derivatives sciforum.net

| Solvent | Polarity | Emission Wavelength Range (nm) |

| Dimethyl sulfoxide (B87167) (DMSO) | High | High wavelength shift observed |

| Ethanol (EtOH) | High | Data not specified |

| Acetonitrile (CH3CN) | High | Data not specified |

| N,N-dimethylformamide (DMF) | High | Data not specified |

| Ethyl acetate (B1210297) (AcOEt) | Medium | Data not specified |

| Chloroform (CHCl3) | Low | Data not specified |

| Water (H2O) | Very High | Data not specified |

The study noted a general trend of increasing wavelength shift with increasing solvent polarity, with the most significant shift observed in DMSO. sciforum.net

Based on these findings for structurally similar compounds, it can be inferred that this compound would likely exhibit absorption bands corresponding to π→π* and n→π* transitions. The presence of the electron-donating isopropyl and amino groups, along with the methyl group, would influence the energy of these transitions. The fluorescence properties, including the emission wavelength and quantum yield, would be sensitive to the solvent environment, potentially exhibiting solvatochromism indicative of an intramolecular charge transfer character in the excited state.

Reactivity Mechanisms and Reaction Kinetics of N2 Isopropyl 4 Methylpyridine 2,3 Diamine

Nucleophilic Reactivity of the Diamine Moiety in Organic Reactions

The vicinal diamine groups at the C2 and C3 positions of the pyridine (B92270) ring are the primary centers of nucleophilicity in N2-isopropyl-4-methylpyridine-2,3-diamine. The lone pairs of electrons on the nitrogen atoms readily participate in reactions with electrophiles. The N2-isopropyl group, being an electron-donating group, is expected to enhance the nucleophilicity of the adjacent amino group compared to an unsubstituted amino group.

One of the most characteristic reactions of this diamine moiety is its condensation with aldehydes and ketones to form heterocyclic structures. For instance, the reaction with various aldehydes can lead to the formation of imidazopyridine derivatives. This reaction typically proceeds through the initial formation of a Schiff base, followed by an intramolecular cyclization.

A proposed general mechanism for the reaction of this compound with an aldehyde is as follows:

Nucleophilic attack of one of the amino groups on the carbonyl carbon of the aldehyde.

Formation of a carbinolamine intermediate.

Dehydration to form a Schiff base (imine).

Intramolecular nucleophilic attack by the second amino group on the imine carbon.

Aromatization, often facilitated by an oxidizing agent, to yield the stable imidazopyridine ring system.

The presence of the N2-isopropyl group may introduce steric hindrance, potentially influencing the rate and regioselectivity of the initial nucleophilic attack.

The diamine moiety can also be expected to react with other electrophiles such as acyl chlorides, anhydrides, and isocyanates to form the corresponding amides and ureas.

Electrophilic Susceptibility of the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This inherent electron deficiency makes electrophilic aromatic substitution (SEAr) reactions on the pyridine ring significantly more challenging compared to benzene. wikipedia.orgyoutube.com The amino, isopropyl, and methyl groups on the ring are activating groups that donate electron density to the ring, thereby increasing its susceptibility to electrophilic attack.

The directing effects of these substituents must be considered. The amino groups are ortho-, para-directing, while the alkyl groups (isopropyl and methyl) are also ortho-, para-directing. However, in the context of the pyridine ring, electrophilic attack is generally favored at the 3- and 5-positions relative to the ring nitrogen. study.com Given the substitution pattern of this compound, the positions available for electrophilic attack are C5 and C6. The combined directing effects of the substituents would likely favor substitution at the C5 position.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. However, the conditions required for these reactions on this substituted pyridine would need to be carefully controlled to avoid side reactions, such as oxidation of the amino groups or protonation of the ring nitrogen, which would further deactivate the ring. rsc.org

Acid-Base Behavior and Proton Transfer Dynamics in Non-Aqueous Media

The presence of three nitrogen atoms (two amino and one pyridine ring nitrogen) imparts basic properties to this compound. The basicity of these nitrogens is influenced by their hybridization and the electronic effects of the substituents. The pyridine ring nitrogen is the most basic site for protonation. The pKa of 2-aminopyridine is 6.86, indicating it will be partially protonated in neutral aqueous solutions. epa.gov The presence of additional amino and alkyl groups is expected to increase the basicity of the pyridine nitrogen in this compound.

In non-aqueous media, the acid-base behavior can be significantly different from that in water. researchgate.net The strength of an acid or base is highly dependent on the properties of the solvent, such as its polarity, dielectric constant, and its ability to solvate ions. In aprotic solvents, the formation of hydrogen-bonded ion pairs can play a crucial role in proton transfer dynamics.

The acidity of the amino groups can also be observed in the presence of a strong base. The pKa values for the deprotonation of amino groups on aminopyridines have been studied in mixtures of dimethyl sulfoxide (B87167) (DMSO) and water. cdnsciencepub.com These studies reveal that the acidity of the amino group is enhanced by the electron-withdrawing nature of the pyridine ring. cdnsciencepub.com

Table 1: Predicted Acid-Base Properties of this compound

| Functional Group | Predicted Behavior | Influencing Factors |

|---|---|---|

| Pyridine Nitrogen | Most basic site | Electron-donating effects of amino and alkyl groups |

| Amino Nitrogens | Less basic than pyridine N | sp3 hybridization, electron donation from alkyl group |

This table is based on inferred properties from related compounds.

Investigation of Oxidation and Reduction Pathways

The amino groups in this compound are susceptible to oxidation. Oxidation of aminopyridines can lead to a variety of products, including nitro, nitroso, and azo compounds, depending on the oxidizing agent and reaction conditions. Hydroxyl radicals, for instance, react readily with aminopyridines. doi.org In some cases, oxidative dimerization can occur. acs.org The presence of the isopropyl group may offer some steric protection to the adjacent amino group, potentially influencing the outcome of oxidation reactions.

The pyridine ring can be reduced under catalytic hydrogenation conditions, typically using catalysts such as platinum, palladium, or rhodium. acs.org This would lead to the corresponding piperidine derivative. The conditions for such a reduction would need to be controlled to avoid hydrogenolysis of the C-N bonds of the amino groups.

Various methods have been developed for the preparation of 2,3-diaminopyridine (B105623), which often involve the reduction of a nitro group. For example, 2-amino-3-nitropyridine can be reduced using agents like iron in acidic media or through catalytic hydrogenation. orgsyn.orgchemicalbook.com

Mechanistic Pathways of Key Chemical Transformations (e.g., cyclization, rearrangements, condensation)

As mentioned in section 5.1, a key chemical transformation of this compound is its condensation with carbonyl compounds to form imidazopyridines. nih.gove3s-conferences.org This cyclization is a powerful method for the synthesis of this important class of heterocyclic compounds. The reaction of o-phenylenediamines (an analogous system) with aldehydes is a well-established route to benzimidazoles, and the mechanism is believed to be similar for the formation of imidazopyridines from 2,3-diaminopyridines. tandfonline.comacs.orgresearchgate.netresearchgate.netorientjchem.org

The reaction with dicarbonyl compounds, such as 1,2-diketones, can lead to the formation of pyrazinopyridine derivatives through a double condensation reaction.

Rearrangement reactions are less commonly reported for this class of compounds. However, under certain conditions, such as in the presence of strong acids or upon diazotization of the amino groups, skeletal rearrangements could potentially occur.

Table 2: Examples of Key Chemical Transformations

| Reaction Type | Reactant | Product Type |

|---|---|---|

| Condensation/Cyclization | Aldehydes/Ketones | Imidazopyridines |

| Condensation | 1,2-Dicarbonyls | Pyrazinopyridines |

This table provides expected reaction types based on the chemistry of 2,3-diaminopyridines.

Kinetic and Thermodynamic Aspects of this compound Involved Reactions

The rate of nucleophilic attack by the diamine moiety will be influenced by both electronic and steric factors. The electron-donating isopropyl and methyl groups will increase the nucleophilicity of the amino groups, thus increasing the reaction rate. Conversely, the steric bulk of the isopropyl group may hinder the approach of the electrophile, potentially slowing down the reaction.

For condensation reactions leading to imidazopyridines, the rate-determining step is often the initial nucleophilic attack or the subsequent dehydration step. The use of acid or base catalysis can significantly accelerate these reactions. Microwave irradiation has also been shown to effectively promote the synthesis of benzimidazoles from o-phenylenediamines and aldehydes, suggesting that similar conditions could be beneficial for the corresponding reactions of this compound. tandfonline.com

Coordination Chemistry of N2 Isopropyl 4 Methylpyridine 2,3 Diamine As a Versatile Ligand

Design Principles for Pyridine-Diamine Ligand Systems and Chelation Effects

Pyridine-diamine ligands are a class of chelating agents that feature a pyridine (B92270) ring fused or linked to a diamine moiety. The design of these ligand systems is guided by several key principles aimed at controlling the properties of the resulting metal complexes. The combination of a soft pyridine nitrogen donor and two harder amine nitrogen donors allows for coordination to a variety of metal centers with differing Hard-Soft Acid-Base (HSAB) characteristics. wikipedia.org

The chelation effect is a primary driver for the stability of complexes formed with pyridine-diamine ligands. When the N2-isopropyl-4-methylpyridine-2,3-diamine ligand binds to a metal ion, it forms one or two five-membered chelate rings, which are entropically favored over the coordination of monodentate ligands. This multidentate chelation significantly enhances the thermodynamic stability of the resulting metallacycles. rsc.org

The substituents on the pyridine ring and the amine nitrogen atoms play a crucial role in fine-tuning the ligand's properties. In the case of this compound, the 4-methyl group on the pyridine ring acts as an electron-donating group, increasing the basicity of the pyridine nitrogen and enhancing its donor strength. The N2-isopropyl group, on the other hand, introduces significant steric bulk. This steric hindrance can influence the coordination geometry of the metal complex, potentially favoring specific isomers or preventing the formation of highly crowded coordination spheres. The ability to modify these substituents allows for the rational design of ligands with tailored electronic and steric profiles for specific applications in catalysis and materials science. vot.plnih.gov The interplay between the electronic effects of the methyl group and the steric demands of the isopropyl group makes this compound an interesting ligand for investigating the subtle balance of these factors in controlling coordination chemistry.

Synthesis and Structural Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with aminopyridine-based ligands like this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. pvpcollegepatoda.orgjocpr.com The choice of solvent and reaction conditions, such as temperature and pH, can influence the final product's structure and purity. jocpr.com Characterization of the resulting complexes is crucial to determine their structure and properties, and this is typically achieved through a combination of techniques including single-crystal X-ray diffraction, elemental analysis, and various spectroscopic methods. nih.govnih.govresearchgate.net

Complexes of this compound with late transition metals from groups 8-11 are expected to exhibit diverse coordination geometries and electronic properties.

Iron (Fe): Iron complexes with this ligand could exist in various oxidation states, most commonly Fe(II) and Fe(III). The ligand field provided by the pyridine and amine donors would likely result in octahedral complexes of the type [Fe(L)₂]²⁺ or [Fe(L)Cl₃], where L represents the pyridine-diamine ligand. rsc.org The spin state of the iron center (high-spin or low-spin) would be sensitive to the precise geometry and the nature of any co-ligands. nih.gov

Cobalt (Co): Cobalt can form stable complexes in both +2 and +3 oxidation states. Octahedral Co(III) complexes are expected to be diamagnetic, while Co(II) complexes would be paramagnetic with geometries ranging from octahedral to tetrahedral, depending on the stoichiometry and steric constraints imposed by the isopropyl group. researchgate.net

Nickel (Ni): Ni(II) complexes with this compound would likely favor octahedral or square planar geometries. For instance, a complex of the type [Ni(L)₂]²⁺ would probably adopt a distorted octahedral geometry. researchgate.net

Copper (Cu): Cu(II) complexes are known for their structural diversity. With this ligand, square planar or distorted square pyramidal geometries are anticipated. nih.govmdpi.comnih.gov The Jahn-Teller effect in d⁹ Cu(II) often leads to elongated axial bonds in a six-coordinate environment.

Palladium (Pd) and Platinum (Pt): Pd(II) and Pt(II) complexes almost exclusively adopt a square planar geometry. researchgate.net The this compound ligand could act as a bidentate ligand, leading to complexes of the type [M(L)Cl₂] (M = Pd, Pt).

A representative table of expected structural parameters for such complexes, based on similar reported structures, is provided below.

| Metal Ion | Expected Geometry | Typical M-N(pyridine) (Å) | Typical M-N(amine) (Å) |

| Fe(II/III) | Octahedral | 2.1 - 2.2 | 2.2 - 2.3 |

| Co(II/III) | Octahedral | 2.1 - 2.2 | 2.1 - 2.3 |

| Ni(II) | Octahedral | 2.0 - 2.1 | 2.1 - 2.2 |

| Cu(II) | Square Planar/Pyramidal | 1.9 - 2.0 | 2.0 - 2.1 |

| Pd(II) | Square Planar | 2.0 - 2.1 | 2.0 - 2.1 |

| Pt(II) | Square Planar | 2.0 - 2.1 | 2.0 - 2.1 |

This is an interactive data table based on typical values for related complexes.

The coordination chemistry of this compound with early transition metals (e.g., Ti, Zr, V) and lanthanides (e.g., La, Eu, Tb) is also of interest. These hard metal ions typically prefer coordination to hard donors. While the pyridine nitrogen is a borderline donor, the amine groups are harder, making chelation possible.

Early Transition Metals: The oxophilic nature of early transition metals means that reactions often need to be carried out under strictly anhydrous conditions. The coordination of the pyridine-diamine ligand to metals like zirconium could lead to complexes with high coordination numbers. vot.plwvu.edu

Lanthanide Complexes: Lanthanide ions are characterized by their large ionic radii and high coordination numbers (typically 8-10). The this compound ligand could act as a bidentate or tridentate ligand, and the remaining coordination sites would likely be occupied by solvent molecules or counter-ions. rsc.orgnih.gov The resulting complexes may exhibit interesting photophysical properties, as the pyridine moiety can act as an antenna, absorbing light and transferring the energy to the lanthanide ion, which then luminesces. rsc.org

Elucidation of Coordination Modes and Geometric Isomerism

The this compound ligand possesses three nitrogen donor atoms, which allows for multiple coordination modes. The most common would be bidentate and tridentate chelation.

Bidentate Coordination: The ligand can coordinate through the pyridine nitrogen and one of the adjacent amine nitrogens (N,N'-chelation), forming a five-membered ring. Alternatively, it can coordinate through the two amine nitrogens (N',N''-chelation), though this is generally less common for pyridine-diamine systems.

Tridentate Coordination: In cases where the metal ion is large enough and sterically accessible, the ligand can act as a tridentate ligand, coordinating through all three nitrogen atoms (N,N',N''-chelation). This would result in two fused five-membered chelate rings, leading to a very stable complex. nsf.gov

The potential for different coordination modes, combined with the possibility of forming octahedral or square planar complexes, leads to the possibility of geometric isomerism. youtube.com

Cis/Trans Isomerism: In an octahedral complex of the type [M(L)₂X₂], where L is a bidentate this compound and X is a monodentate ligand, cis and trans isomers are possible depending on the relative positions of the X ligands. youtube.com Similarly, in a square planar complex of the type [M(L)X₂], the X ligands can be cis or trans to each other. researchgate.net

Mer/Fac Isomerism: If the ligand acts as a tridentate donor in an octahedral complex of the type [M(L)X₃], meridional (mer) and facial (fac) isomers can be formed. The mer isomer has the three donor atoms of the ligand in a plane that also contains the metal ion, while in the fac isomer, the three donor atoms occupy one face of the octahedron. The steric bulk of the isopropyl group may favor one isomer over the other. researchgate.net

The specific isomer obtained can often be controlled by the choice of starting materials and reaction conditions and can be identified using techniques like NMR spectroscopy and single-crystal X-ray diffraction.

Advanced Spectroscopic Probes of Metal-Ligand Interactions

To gain a deeper understanding of the electronic structure and the nature of the metal-ligand interactions in complexes of this compound, a variety of advanced spectroscopic techniques can be employed.

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying complexes with unpaired electrons (paramagnetic species), such as those of Cu(II), high-spin Fe(III), and some Co(II) and Ni(II) species. libretexts.orgyoutube.com The EPR spectrum provides information about the g-tensor and hyperfine coupling constants, which are sensitive to the coordination environment of the metal ion. mdpi.comresearchgate.net For example, the g-values for a Cu(II) complex can distinguish between a square planar and a tetrahedral geometry. libretexts.org The hyperfine coupling to the nitrogen nuclei of the ligand can also provide direct evidence for the coordination of the pyridine and amine groups. aps.org

| Parameter | Information Gained |

| g-values | Geometry and electronic ground state of the metal ion. |

| Hyperfine Coupling | Covalency of the metal-ligand bond and identification of coordinating atoms. |

| Linewidths | Spin relaxation processes and dynamics. |

This is an interactive data table summarizing the information obtained from EPR spectroscopy.

For iron complexes, ⁵⁷Fe Mössbauer spectroscopy is an invaluable technique. youtube.com It is highly sensitive to the local environment of the iron nucleus and can provide precise information about its oxidation state, spin state, and the symmetry of the coordination sphere. rsc.orgmdpi.com The isomer shift (δ) is directly related to the electron density at the nucleus and can readily distinguish between Fe(II) and Fe(III). youtube.com The quadrupole splitting (ΔE_Q) arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient and provides information about the symmetry of the ligand field. youtube.com For instance, a high-spin Fe(II) complex in a distorted octahedral environment would exhibit a large quadrupole splitting, whereas a low-spin Fe(III) complex in a highly symmetric environment would show a much smaller splitting. nih.gov

X-ray Absorption Spectroscopy (XAS) is a technique that can be used to probe the local structure around a metal atom in a complex, even in non-crystalline samples. nih.gov XAS is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES: The XANES region provides information about the oxidation state and coordination geometry of the absorbing atom. researchgate.netejournal.by

EXAFS: The EXAFS region contains information about the number, type, and distance of the neighboring atoms. researchgate.net By analyzing the EXAFS data, it is possible to determine the M-N bond lengths with high precision, confirming the coordination of the this compound ligand.

Electrochemical Properties and Redox Chemistry of Metal Complexes

The electrochemical behavior of metal complexes of this compound can be investigated using techniques such as cyclic voltammetry. The resulting voltammograms can reveal the redox potentials associated with both the metal center and the ligand itself.

The metal-centered redox processes, such as the Fe(II)/Fe(III) or Cu(I)/Cu(II) couples, will have their potentials influenced by the donor properties of the this compound ligand. The electron-donating methyl group is expected to stabilize higher oxidation states, thus lowering the redox potential.

Ligand Exchange and Solution Stability of Coordination Compounds

The reactivity and persistence of coordination compounds in solution are critical aspects of their chemistry, with significant implications for their application in areas such as catalysis and materials science. For complexes of this compound, both the kinetic lability, which pertains to the rate of ligand exchange, and the thermodynamic stability, which relates to the equilibrium position of complex formation, are governed by a combination of electronic and steric factors inherent to the ligand's structure, as well as the nature of the metal center and the surrounding medium.

Factors Influencing Ligand Exchange and Stability

The solution behavior of coordination compounds featuring this compound is multifaceted. The presence of two potential donor sites—the pyridyl nitrogen and the two amino nitrogens—allows for various coordination modes, primarily monodentate through the pyridine nitrogen or bidentate, forming a five-membered chelate ring involving the pyridine and the N2-amino nitrogen.

The Chelate Effect: When this compound acts as a bidentate ligand, it benefits from the chelate effect. The formation of a five-membered ring upon chelation is entropically favored over the coordination of two separate monodentate ligands, leading to a significant increase in the thermodynamic stability of the complex. However, the steric strain introduced by the N2-isopropyl group might counteract this effect to some extent.

Ligand Exchange Mechanisms

Ligand exchange reactions in coordination compounds can proceed through various mechanisms, primarily categorized as dissociative (D), associative (A), or interchange (I). The operative mechanism for complexes of this compound is expected to be heavily influenced by the steric crowding at the metal center.

Given the substantial steric bulk of the isopropyl group, a dissociative or an interchange mechanism with dissociative character (Id) is the most probable pathway for ligand exchange. In a dissociative mechanism, the rate-determining step is the cleavage of the bond between the metal and the leaving ligand, forming a lower-coordinate intermediate. This intermediate is then rapidly attacked by the incoming ligand. The steric hindrance from the this compound ligand would disfavor an associative pathway, which requires the formation of a higher-coordinate, and therefore more sterically crowded, intermediate. Studies on other sterically hindered pyridine ligands have shown that steric factors can dramatically influence reactivity and favor dissociative pathways. nih.gov

Solution Stability and Speciation

The stability of coordination compounds of this compound in solution will depend on several factors, including the metal ion, the solvent, and the pH. The equilibrium between the free ligand and the metal complex is a key consideration. For instance, in acidic solutions, the amino groups or the pyridine nitrogen can be protonated, which would compete with metal ion coordination and could lead to dissociation of the complex.

The lability of palladium(II) complexes, for example, is well-documented, and ligand substitution processes are often rapid. acs.org The stability of such complexes in solution can be investigated using techniques like NMR spectroscopy to monitor ligand exchange or changes in speciation upon addition of competing ligands or changes in conditions. whiterose.ac.uknih.gov

The interplay between steric and electronic effects will ultimately determine the formation constants of the metal complexes. While the electron-donating groups enhance the ligand's intrinsic basicity, the steric hindrance may limit the number of ligands that can coordinate to a metal center or favor the formation of specific isomers.

To illustrate the potential influence of substituents on the stability of pyridine-based complexes, the following table presents hypothetical stability constant data based on trends observed for related systems.

| Metal Ion | Ligand | Log K (Illustrative) | Dominant Factor Influencing Stability |

| Cu(II) | 2,3-Diaminopyridine (B105623) | 7.5 | Chelate Effect |

| Cu(II) | This compound | 6.8 | Steric Hindrance from Isopropyl Group |

| Ni(II) | 4-Methylpyridine (B42270) | 4.2 | Electronic Effect (Electron-Donating Group) |

| Ni(II) | Pyridine | 3.8 | Reference |

This table is for illustrative purposes and does not represent experimentally determined values for this compound.

Similarly, the rates of ligand exchange can be influenced by the steric and electronic properties of the ligands. The table below provides a conceptual illustration of how these factors might affect the rate constants for a dissociative ligand exchange reaction.

| Complex | Relative Rate of Exchange (Illustrative) | Primary Reason for Rate Difference |

| [M(Pyridine)4]2+ | 1 | Baseline |

| [M(4-Methylpyridine)4]2+ | 0.5 | Stronger M-N bond due to electronic effects |

| [M(2,6-Lutidine)4]2+ | 10 | Weaker M-N bond due to steric hindrance |

| [M(this compound)2]2+ | 5 | Significant steric hindrance promoting dissociation |

This table is for illustrative purposes and does not represent experimentally determined values.

Applications in Homogeneous and Heterogeneous Catalysis

N2-isopropyl-4-methylpyridine-2,3-diamine as a Ligand in Asymmetric Catalysis

The development of novel chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Vicinal and 1,3-diamines are recognized as important structural motifs in ligands for asymmetric catalysis. nih.gov The structure of this compound, incorporating a chiral center and a pyridine (B92270) backbone, suggests its potential as a ligand in metal-catalyzed asymmetric reactions. For instance, in related systems, the combination of palladium catalysts with chiral diamine ligands has been successfully employed in asymmetric allylic amination to produce enantioenriched products. nih.gov The efficiency of such catalytic systems is often influenced by the ligand structure, solvent, and reaction conditions. nih.gov The development of switchable supramolecular helices using achiral ligands in the presence of a chiral monomer has also been shown to achieve asymmetric stereodivergent catalysis, offering a sophisticated approach to controlling stereochemical outcomes. nih.gov

Catalytic Activity in Cross-Coupling Reactions (e.g., C-C, C-N, C-O bond formation)

Cross-coupling reactions are fundamental transformations in organic synthesis. The design of effective ligands is crucial for modulating the reactivity and selectivity of the metal catalyst. While direct studies on this compound are limited, related pyridine-based ligands have been instrumental in advancing cross-coupling methodologies. For example, Ni-catalyzed photoredox C-O cross-coupling has been demonstrated for the synthesis of complex molecules, including the late-stage functionalization of peptides. rsc.orgnih.gov These reactions can be challenging due to the presence of multiple functional groups and potential sites for catalyst inhibition. nih.gov The success of such transformations often relies on the careful design of the ligand to control the properties of the nickel catalyst. nih.gov

Oxidation and Reduction Catalysis Mediated by this compound Complexes

Metal complexes featuring pyridine-diamine type ligands have been investigated as catalysts for oxidation and reduction reactions. For instance, iron complexes with N2Py2 ligands (a class of ligands containing two pyridine and two amine donors) have been studied as catalysts for oxidation reactions, including aliphatic C-H oxidations and alkene epoxidations. acs.org The catalytic performance and lifetime of these iron-based catalysts can be enhanced by modifying the ligand structure, such as through deuteration of the pyridinylmethylene sites, which leads to improved substrate conversions and product yields. acs.org In the context of pyridine derivatives, the oxidation of 4-methylpyridine (B42270) to isonicotinic acid is an important industrial process, and vanadium-based catalysts modified with other transition metals have shown significant activity and selectivity. mdpi.com

Table 1: Comparison of Catalytic Performance for Cyclooctene Epoxidation

| Catalyst | Conversion (%) | Yield (%) |

| 3 | 34 | 27 |

| 3-D4 | 70 | 57 |

| 4 | 26 | 20 |

| 4-D4 | 43 | 35 |

This table illustrates the improved catalytic performance of deuterated Fe(N2Py2) complexes (3-D4 and 4-D4) compared to their non-deuterated counterparts (3 and 4) in the epoxidation of cyclooctene. acs.org

Role in Polymerization Catalysis and Oligomerization

Late transition metal complexes with nitrogen-based ligands, such as bis(iminopyridyl) ligands, have been extensively studied for ethylene (B1197577) oligomerization and polymerization. Dinuclear iron and cobalt complexes with macrocyclic bis(iminopyridine) ligands have demonstrated high activity for the selective oligomerization of ethylene to produce linear α-olefins, particularly 1-octene. mdpi.com The catalytic activity and selectivity of these systems are influenced by the nature of the metal, the ligand architecture, and the polymerization parameters. mdpi.com

Table 2: Ethylene Oligomerization with Dinuclear Catalysts

| Catalyst | Activity (g mol⁻¹ M h⁻¹) | Selectivity for α-C8 (%) |

| FC (Fe-based) | 9.45 x 10⁵ | 96.6 |

| CC (Co-based) | 8.75 x 10⁵ | 96.1 |

This table shows the catalytic activity and selectivity for α-C8 (1-octene) formation for dinuclear iron (FC) and cobalt (CC) macrocyclic catalysts upon activation with MMAO. mdpi.com

Mechanistic Elucidation of Catalytic Cycles and Active Species Identification

Understanding the mechanism of a catalytic reaction is crucial for optimizing its performance and designing new catalysts. This involves identifying the active catalytic species and characterizing the elementary steps of the catalytic cycle. For Ni-photocatalyzed cross-coupling reactions, mechanistic studies help to elucidate the roles of the nickel catalyst, the photocatalyst, and the ligand in the reaction pathway. illinois.edu For oxidation catalysts, kinetic and catalytic studies can reveal that modifications to the ligand, such as deuteration, may not alter the intrinsic reactivity or selectivity of the metal center but can enhance catalyst stability and lifetime. acs.org

Strategies for Catalyst Immobilization and Heterogenization

While homogeneous catalysts often exhibit high activity and selectivity, their separation from the reaction products can be challenging. Immobilizing homogeneous catalysts onto solid supports is a common strategy to facilitate catalyst recovery and reuse, combining the advantages of both homogeneous and heterogeneous catalysis. One approach involves grafting pyridine-containing ligands onto silica (B1680970) surfaces. nih.gov For example, layered pyridine-4-amidepropylsilica has been synthesized and used as a support for catalytic applications, demonstrating the potential for creating structured two-dimensional molecular spaces with regular catalytic groups. nih.gov

Theoretical and Computational Chemistry Studies of N2 Isopropyl 4 Methylpyridine 2,3 Diamine and Its Derivatives

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. A DFT study of N2-isopropyl-4-methylpyridine-2,3-diamine would begin with geometry optimization to find the most stable three-dimensional structure. Using a functional like B3LYP with a basis set such as 6-31G(d,p) provides a reliable method for this.

Once the optimized geometry is obtained, a wealth of electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. nih.gov

Other important parameters derived from DFT calculations include the molecular electrostatic potential (MEP), which maps the charge distribution and predicts sites for electrophilic and nucleophilic attack. For this compound, the nitrogen atoms of the pyridine (B92270) ring and the amino groups would be expected to be regions of negative potential, attractive to electrophiles. Natural Bond Orbital (NBO) analysis can further quantify charge distribution and analyze intramolecular interactions, such as hydrogen bonding and charge delocalization. ias.ac.in

Table 1: Predicted DFT-Calculated Electronic Properties (Note: These are representative values based on similar aminopyridine structures.)

| Property | Predicted Value | Significance |